Potent Ribonucleotide Reductase Inhibition: A Key Differentiator for Antitumor Research
The compound exhibits a potent inhibitory effect on ribonucleotide reductase (RNR) with an IC50 of 38 µM [1]. This activity is a key differentiator from its direct precursor, 3,4-dihydroxybenzaldehyde, which shows negligible RNR inhibition (data not quantified in the same study but established as a different target profile, e.g., CKII IC50 = 783 µM) . Furthermore, this RNR inhibition correlates with superior in vivo antitumor activity in the L1210 murine leukemia model, where it achieved a percent increased life span (% ILS) of 100% [1]. This combination of a potent, enzyme-specific IC50 and validated in vivo efficacy is not observed for other isomers or classes of dihydroxybenzene derivatives examined in the same study [1].
| Evidence Dimension | Ribonucleotide Reductase Inhibition |
|---|---|
| Target Compound Data | IC50 = 38 µM |
| Comparator Or Baseline | 3,4-dihydroxybenzaldehyde (IC50 for CKII = 783 µM; RNR inhibition not significant) |
| Quantified Difference | Specific RNR inhibition not present in the parent aldehyde |
| Conditions | In vitro enzyme assay (specifics from Wick et al., 1987) |
Why This Matters
This data justifies selecting this compound over its aldehyde precursor for any investigation focused on the RNR pathway or DNA synthesis inhibition, as the oxime group is essential for this specific biological activity.
- [1] Wick, M. M., et al. (1987). Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. Journal of Pharmaceutical Sciences, 76(7), 513-515. View Source
